An In-depth Technical Guide to 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid. This bifunctional molecule, featuring a strained bicyclic alkene (norbornene) and a carboxylic acid, is a valuable building block in advanced organic synthesis, polymer chemistry, and bioconjugation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its stereochemistry, reactivity, and practical utility.
Introduction
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid, also known as norbornene acetic acid, is a fascinating molecule that marries the high reactivity of a strained olefin with the versatile functionality of a carboxylic acid.[1] Its rigid bicyclo[2.2.1]heptene (norbornene) framework is synthesized through the well-known Diels-Alder reaction, a powerful tool for forming six-membered rings with excellent stereochemical control.[2] The inherent ring strain of the norbornene double bond makes it particularly susceptible to ring-opening metathesis polymerization (ROMP), a key feature exploited in materials science.[3] Concurrently, the carboxylic acid group provides a convenient handle for a variety of chemical transformations, including amidation and esterification. This dual functionality makes it a significant intermediate in the synthesis of novel polymers, pharmaceuticals, and other advanced materials.[3] This guide will delve into the fundamental properties of this compound, with a particular focus on the critical aspect of its stereoisomerism.
Physicochemical Properties
The properties of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid are summarized in the table below. It is typically encountered as a liquid at room temperature.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [4][5] |
| Molecular Weight | 152.19 g/mol | [4][5] |
| CAS Number | 825-71-8 | [1][4] |
| Appearance | Liquid | [4] |
| Density | 1.124 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.495 | [4] |
| Storage Temperature | 2°C - 8°C | [5] |
Stereochemistry: The Critical Endo/Exo Relationship
A crucial aspect of the chemistry of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is the existence of endo and exo stereoisomers. This isomerism arises from the Diels-Alder synthesis of the norbornene ring system. The dienophile can approach the cyclopentadiene from two different faces, leading to two diastereomeric products.
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Endo Isomer: The acetic acid substituent is oriented on the same side of the six-membered ring as the longer bridge (the C=C double bond). This isomer is typically the kinetically favored product in the Diels-Alder reaction due to secondary orbital interactions between the developing pi system and the substituent on the dienophile.
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Exo Isomer: The acetic acid substituent is on the opposite side of the longer bridge. The exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.
The specific stereoisomer can have a significant impact on the molecule's reactivity and its properties in subsequent applications, such as polymerization.
Caption: Logical workflow of the Diels-Alder synthesis and the resulting stereoisomers.
Synthesis
General Diels-Alder Synthesis Protocol:
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Dienophile Preparation: The dienophile can be a variety of acrylic acid derivatives. For instance, reacting acrylic acid with a suitable protecting group or using an acrylic acid equivalent.
-
Diels-Alder Reaction:
-
Freshly cracked cyclopentadiene (obtained by the retro-Diels-Alder reaction of dicyclopentadiene) is slowly added to a solution of the dienophile in a suitable solvent (e.g., toluene, dichloromethane) at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature.
-
The reaction is typically exothermic.
-
The reaction is stirred for several hours to ensure complete conversion. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
The solvent is removed under reduced pressure.
-
The crude product, which is a mixture of endo and exo isomers, is then purified. Purification can be achieved through column chromatography on silica gel or by distillation under reduced pressure.
-
-
Hydrolysis (if necessary): If an ester of acrylic acid was used as the dienophile, the resulting norbornene acetic acid ester is hydrolyzed to the carboxylic acid using standard acidic or basic conditions.
Spectroscopic Characterization
Detailed spectroscopic data for 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is not widely published. However, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.
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¹H NMR:
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Vinyl Protons: Two distinct signals in the range of δ 6.0-6.5 ppm, corresponding to the two protons on the double bond of the norbornene ring.
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Bridgehead Protons: Two signals for the protons at the bridgehead positions (C1 and C4) of the bicyclic system.
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Acetic Acid Protons: A signal for the methylene protons (CH₂) adjacent to the carboxylic acid, and a broad singlet for the acidic proton (COOH) typically above δ 10 ppm.
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Other Aliphatic Protons: A complex multiplet pattern for the remaining protons on the bicyclic framework.
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-
¹³C NMR:
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Carbonyl Carbon: A signal in the range of δ 170-180 ppm for the carboxylic acid carbon.
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Vinyl Carbons: Two signals in the olefinic region (δ 130-140 ppm).
-
Aliphatic Carbons: Several signals in the aliphatic region corresponding to the bridgehead, methylene, and methine carbons of the norbornene structure.
-
-
Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
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C=C Stretch: A medium intensity band around 1630-1650 cm⁻¹ for the double bond in the norbornene ring.
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C-H Stretches: Signals for sp² and sp³ C-H stretches just above and below 3000 cm⁻¹, respectively.
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-
Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 152.
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Common fragmentation patterns would include the loss of the carboxylic acid group and retro-Diels-Alder fragmentation.
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Reactivity and Applications
The bifunctional nature of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid provides two distinct handles for chemical modification, leading to a wide range of applications.
Caption: Reactivity and major application pathways of the title compound.
Polymer Chemistry
The strained double bond of the norbornene moiety makes this compound an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP) .[3] This polymerization technique, often catalyzed by ruthenium-based Grubbs' catalysts, allows for the synthesis of polymers with the carboxylic acid functionality pendant to the polymer backbone. These functional polymers can have applications in areas such as:
-
Drug delivery systems: The carboxylic acid groups can be used to attach drugs or targeting ligands.
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Functional coatings and adhesives: The polar carboxylic acid groups can improve adhesion and other surface properties.
-
Membranes and separation media: The polymer properties can be tuned for specific separation applications.
Organic Synthesis and Drug Development
The carboxylic acid group can be readily converted to other functional groups. For instance, it can be activated and reacted with amines to form amides. This is particularly useful for attaching the norbornene moiety to biological molecules.
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Bioconjugation: The carboxylic acid can be used to modify amine-containing compounds, such as the lysine residues on proteins or peptides, via standard peptide coupling methods.[4] This allows for the site-specific introduction of the norbornene group onto biomolecules.
-
Bioorthogonal Chemistry: The norbornene group itself is a valuable tool in "click chemistry". It can react with 1,2,4,5-tetrazines in an inverse electron demand Diels-Alder cycloaddition.[4] This reaction is bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes, making it highly useful for biological imaging and labeling applications.[4]
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Scaffold for Drug Discovery: The rigid bicyclic structure of the norbornene core can be used as a scaffold to present pharmacophores in a defined three-dimensional orientation. The carboxylic acid provides a convenient attachment point for building more complex molecules. A related compound, 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), is a crucial precursor for antiviral drugs like Carbovir and Abacavir, highlighting the importance of this bicyclic system in medicinal chemistry.[6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is classified as follows:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.
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Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long lasting effects.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated area.[5]
Conclusion
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is a versatile and valuable building block for researchers in organic synthesis, polymer science, and drug development. Its unique combination of a reactive strained olefin and a modifiable carboxylic acid group, along with its well-defined stereochemistry, provides a powerful platform for the creation of novel materials and bioactive molecules. Understanding its fundamental properties, synthesis, and reactivity is key to unlocking its full potential in a wide range of scientific applications.
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Synthesis and Some Reactions of Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic Acid Azide. ResearchGate. [Link]
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Ring-Opening Metathesis Polymerization of (+) and (+ or -)-endo,exo-5,6- Dimethylbicyclo(2.2.1)hept-2-ene by Mo(CH-t-Bu)(N-2,6-C - DTIC. [Link]
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2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid. PubChem. [Link]
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Ring‐opening polymerization of 2‐azabicyclo‐[4][7][7]‐hept‐5‐en‐3‐one using metathesis catalysts. ResearchGate. [Link]
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Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]
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